Amidephrine hydrochloride is a synthetic compound that serves as an adrenergic receptor agonist, primarily targeting the alpha-1 adrenergic receptors. This compound is notable for its vasoconstrictive properties and its role in various therapeutic applications, particularly in cardiovascular medicine. It is derived from epinephrine and exhibits similar pharmacological effects, making it significant in medical research and clinical settings.
Amidephrine hydrochloride can be synthesized through various chemical processes involving the modification of naturally occurring sympathomimetic amines. The compound's synthesis often involves starting materials such as N-benzyl epinephrine, which undergoes several chemical transformations to yield the final product .
Amidephrine hydrochloride is classified under the category of sympathomimetic agents, specifically as an alpha-adrenergic agonist. Its primary mechanism involves stimulating alpha-1 adrenergic receptors, leading to physiological responses such as vasoconstriction and increased blood pressure.
The synthesis of amidephrine hydrochloride typically involves several steps:
The synthesis process can be optimized by controlling reaction parameters such as temperature, solvent choice, and pH levels. For instance, reactions are generally conducted at temperatures ranging from 0 °C to 40 °C, with specific solvents like dimethylformamide or methanol being employed to facilitate the reactions .
Amidephrine hydrochloride has a molecular formula of C₉H₁₄ClN₁O₃, indicating it contains a phenethylamine backbone with hydroxyl groups that contribute to its biological activity. The structure includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure of amidephrine hydrochloride. These methods provide insights into the molecular arrangement and functional groups present within the compound .
Amidephrine hydrochloride participates in various chemical reactions typical of phenethylamines:
The reactivity of amidephrine hydrochloride can be influenced by its environment, including pH levels and the presence of other reagents. For instance, Lewis acids may facilitate certain rearrangements or modifications during synthesis .
Amidephrine hydrochloride exerts its effects primarily through selective activation of alpha-1 adrenergic receptors located on vascular smooth muscle cells. This activation leads to:
Studies have shown that amidephrine can significantly inhibit monopulse field contractions in isolated tissues, demonstrating its efficacy as an adrenergic agonist .
Relevant analyses include spectroscopic methods that confirm purity and structural integrity post-synthesis .
Amidephrine hydrochloride has several scientific uses:
Amidephrine hydrochloride is systematically named as (RS)-N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride, representing its precise chemical architecture. The base compound (amidephrine) has a molecular formula of C10H16N2O3S, with the hydrochloride salt form yielding C10H17ClN2O3S and a molecular weight of 280.77 g/mol [3] [8] [9]. The structural backbone features a phenethylamine core modified with a methylsulfonamide group at the meta-position and a β-hydroxyl group on the ethylamine side chain. This configuration confers selective α1-adrenergic receptor agonist activity while enhancing metabolic stability compared to catecholamine derivatives [3] [9].
The compound exhibits multiple nomenclature variants across scientific and regulatory contexts:
The hydrochloride salt (CAS 58921-07-6) is distinct from the mesylate salt (CAS 1421-68-7), though both share the same therapeutic activity. This salt differentiation is crucial for pharmaceutical characterization, influencing solubility, crystallization behavior, and formulation properties. The compound's stereochemistry encompasses a chiral center, with most pharmacological preparations existing as racemic mixtures unless otherwise specified [8] [9].
Table 1: Chemical Identifiers for Amidephrine Hydrochloride
Identifier Type | Value |
---|---|
Systematic IUPAC Name | (RS)-N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride |
Molecular Formula | C10H17ClN2O3S |
CAS Registry Number | 58921-07-6 |
PubChem CID | 91810510 |
Other Identifiers | MJ-1996; MJ-5190; Fentrinol (brand) |
SMILES Notation | CS(=O)(NC1=CC=CC(C(O)CNC)=C1)=O.[H]Cl |
The development of amidephrine emerged from mid-20th century efforts to create selective α-adrenergic agonists with improved nasal decongestant properties and reduced cardiovascular effects. Early pharmacological studies characterized it as a structural analog of phenylephrine, differentiated by the addition of a methylsulfonamide group at the aromatic 3-position. This modification enhanced receptor selectivity and duration of action compared to earlier vasoconstrictors [3] [9]. The compound was initially developed under the codes MJ-1996 and MJ-5190 by Mead Johnson, reflecting its research lineage within the company's sympathomimetic program [3].
Commercialization occurred through multiple brand names including Dricol, Fentrinol, and Nalde, primarily formulated as nasal decongestants. These products leveraged the compound's α1-adrenergic agonist activity to induce vasoconstriction in nasal mucosa, reducing congestion without significant β-adrenergic cardiovascular effects [3]. Despite early adoption, comprehensive patent protection specifically covering amidephrine hydrochloride appears limited in contemporary databases. Broader patents covering intranasal adrenergic formulations exist (e.g., US11191838B2 covering epinephrine nasal sprays), but these do not specifically encompass amidephrine's chemical entity or its therapeutic applications [2].
The therapeutic positioning of amidephrine was significantly influenced by historical precedents in nasal decongestant development. Ancient practices of delivering adrenergic compounds via inhalation—dating back to Ayurvedic medicine (2000 BC) with Datura stramonium (containing anticholinergic alkaloids) and early 20th-century ephedrine-based preparations—established the pharmacological rationale for locally administered vasoconstrictors [4]. By the 1970s, amidephrine represented a modern synthetic approach to this therapeutic goal, though its commercial adoption remained geographically restricted. As of 2000, Austria remained the only country where the drug was actively marketed, with other regions discontinuing its clinical use due to the emergence of alternative agents with improved safety profiles or due to commercial considerations rather than efficacy concerns [3].
Amidephrine hydrochloride demonstrates significant jurisdictional variation in regulatory status, reflecting divergent therapeutic approval pathways and naming conventions:
The compound's current regulatory footprint is minimal compared to first-line nasal decongestants. Its restricted availability reflects both market dynamics and the evolution of therapeutic preferences rather than explicit regulatory prohibitions. No orphan drug designations or expedited regulatory pathways have been documented for this compound in major jurisdictions.
Table 2: International Regulatory Status of Amidephrine Hydrochloride
Region | Approval Status | Proprietary Names | Nomenclature Practices |
---|---|---|---|
Austria | Approved | Fentrinol | Amidefrine mesilate (INN) |
United States | Not approved | N/A | Amidephrine mesylate (USAN) |
Australia | Not approved | N/A | Follows international naming harmonization without specific listing |
European Union (excluding Austria) | Not currently marketed | Historical: Dricol, Nalde | Amidefrine mesilate (INN) |
Japan | Not approved | N/A | No Japanese Accepted Name (JAN) identified |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7